2-Amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is methyl 2-amino-6-chloro-3,4-dihydro-1H-naphthalene-2-carboxylate hydrochloride . This nomenclature reflects its bicyclic framework, functional groups, and substituent positions:
- Naphthalene backbone : The parent structure is a partially saturated naphthalene system (1,2,3,4-tetrahydronaphthalene), where four hydrogen atoms saturate one of the aromatic rings, creating a fused cyclohexene-benzene system.
- Substituents :
- A methyl ester (-COOCH$$_3$$) at position 2.
- An amino group (-NH$$2$$) at position 2, which is protonated in the hydrochloride salt form (-NH$$3^+$$Cl$$^-$$).
- A chlorine atom at position 6.
The structural representation (Figure 1) highlights the bicyclic framework with partial saturation, the spatial arrangement of substituents, and the ionic interaction between the protonated amino group and the chloride counterion.
CAS Registry Number and Alternative Designations
The compound is uniquely identified by its CAS Registry Number 1092449-06-3 . Alternative designations include:
- Methyl 2-amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylate hydrochloride (emphasizing the tetrahydro designation).
- 2-Amino-6-chloro-1,2,3,4-tetrahydro-2-naphthoic acid methyl ester hydrochloride (using "naphthoic acid" as a shorthand).
- Non-IUPAC synonyms such as AB536222 (vendor-specific code).
These variants arise from differences in functional group prioritization or vendor-specific labeling conventions.
Molecular Formula and Constitutional Isomerism Considerations
The molecular formula is C$${12}$$H$${15}$$Cl$$2$$NO$$2$$ , accounting for the hydrochloride salt (Table 1). The base compound (without HCl) has the formula C$${12}$$H$${14}$$ClNO$$_2$$ .
| Property | Value |
|---|---|
| Molecular formula | C$${12}$$H$${15}$$Cl$$2$$NO$$2$$ |
| Molecular weight (g/mol) | 276.16 |
| Degree of unsaturation | 5 (2 rings + 1 double bond) |
Constitutional isomerism may arise from:
- Substituent positional shifts : Moving the chlorine atom to position 5 or 7, or relocating the amino group to position 1 or 3.
- Ester group variations : Replacing the methyl ester with an ethyl or propyl group (e.g., ethyl 2-amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylate hydrochloride).
- Stereochemical differences : While the compound lacks chiral centers in its current form, constitutional isomers with altered ring saturation (e.g., 5,6,7,8-tetrahydro derivatives) are theoretically possible.
These isomers would exhibit distinct physicochemical properties and reactivity profiles, underscoring the specificity of the parent compound’s structure.
Properties
IUPAC Name |
methyl 2-amino-6-chloro-3,4-dihydro-1H-naphthalene-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2.ClH/c1-16-11(15)12(14)5-4-8-6-10(13)3-2-9(8)7-12;/h2-3,6H,4-5,7,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXHSLFVCNCHSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC2=C(C1)C=CC(=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Tetrahydronaphthalene Core and Substitutions
According to a patent describing polysubstituted tetrahydronaphthalene compounds, a key intermediate is prepared by reacting appropriately substituted precursors in the presence of a base and suitable solvents. For example, a compound analogous to the target molecule is synthesized via the reaction of two precursors (formula II and formula III compounds) where halogen substituents (chlorine in this case) and hydroxyl groups are involved, yielding an intermediate (formula IV compound). This intermediate then undergoes cyclization to form the tetrahydronaphthalene ring system with the desired substitution pattern.
| Step | Reaction Description | Conditions | Yield |
|---|---|---|---|
| A | Reaction of formula II and III compounds with base in solvent to form formula IV intermediate | Base presence, suitable solvent, controlled temperature | Not specified |
| B | Cyclization of formula IV to yield the substituted tetrahydronaphthalene core | Controlled temperature and pH | Not specified |
Introduction of Amino Group and Esterification
The amino group at position 2 is introduced through amination reactions, often involving amine-protecting groups such as formyl or benzyl esters to facilitate selective functionalization. For example, tert-butyl or benzyl esters of amine intermediates are treated with trifluoroacetic acid or subjected to catalytic hydrogenation in the presence of palladium on carbon to remove protecting groups and liberate the free amine.
| Step | Reaction Description | Reagents | Conditions | Yield |
|---|---|---|---|---|
| C | Deprotection of amine formyl tert-butyl ester intermediate | Trifluoroacetic acid | 20–30 °C, 1 hour | 86% |
| D | Catalytic hydrogenation of amine formyl benzyl ester intermediate | 10% Pd/C, H2 (pressure <10 psi) | 20–30 °C, 1 hour | 92% |
Methyl ester formation is typically achieved by esterification of the carboxylic acid group using methanol under acidic or basic catalysis, ensuring the methyl ester is formed at the 2-carboxylic acid position.
Conversion to Hydrochloride Salt
The final compound is converted into its hydrochloride salt by treatment with hydrochloric acid, which improves the compound's stability and solubility characteristics. This step is essential for isolating the compound in a pure, crystalline form suitable for further applications.
Analytical Data Supporting Preparation
- Nuclear Magnetic Resonance (NMR): Characteristic 1H NMR peaks confirm the structure, including signals for aromatic protons, methoxy groups, and aliphatic protons in the tetrahydronaphthalene ring.
- Mass Spectrometry (ESI-MS): Molecular ion peaks corresponding to the compound and its adducts (e.g., [M+H]+, [M-H]−) validate the molecular weight and composition.
- Yield: Reported yields for intermediate steps range from 86% to 92%, indicating efficient synthetic transformations.
Summary Table of Preparation Steps
| Step No. | Description | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Reaction of substituted precursors to form intermediate | Base, suitable solvent, controlled temperature | Not specified | Formation of formula IV intermediate |
| 2 | Cyclization to tetrahydronaphthalene core | Controlled pH and temperature | Not specified | Ring closure step |
| 3 | Amino group deprotection (formyl tert-butyl ester) | Trifluoroacetic acid, 20–30 °C, 1 h | 86 | Amino group liberation |
| 4 | Amino group deprotection (formyl benzyl ester) | 10% Pd/C, H2, 20–30 °C, 1 h | 92 | Catalytic hydrogenation |
| 5 | Esterification to methyl ester | Methanol, acid/base catalyst | Not specified | Formation of methyl ester |
| 6 | Conversion to hydrochloride salt | Hydrochloric acid, pH adjustment | Not specified | Final salt formation |
Research Findings and Notes
- The preparation methods emphasize the importance of protecting group strategies to achieve selective functionalization.
- The use of mild deprotection conditions (e.g., trifluoroacetic acid or catalytic hydrogenation) preserves sensitive functionalities.
- Reaction conditions such as temperature (20–60 °C) and pH (acidic for salt formation) are critical for optimal yields.
- The synthetic route is adaptable to various substitutions on the tetrahydronaphthalene ring, allowing for structural analog development.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of amines and alcohols.
Substitution: Generation of different substituted naphthalene derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound has shown promise in the development of new pharmaceutical agents. Its structural features suggest potential activity against various diseases, particularly those involving neurotransmitter systems. Research indicates that derivatives of tetrahydronaphthalene compounds can act as effective inhibitors or modulators of neurotransmitter receptors, which could be beneficial in treating conditions such as depression and anxiety disorders .
Anticancer Research
Preliminary studies have suggested that compounds similar to 2-amino-6-chloro-1,2,3,4-tetrahydronaphthalene derivatives exhibit cytotoxic properties against cancer cell lines. The mechanism may involve the induction of apoptosis or inhibition of specific signaling pathways critical for tumor growth .
Neuropharmacology
The compound's ability to interact with the central nervous system makes it a candidate for neuropharmacological studies. Its potential effects on serotonin and dopamine receptors could provide insights into new treatments for neurological disorders .
Synthetic Chemistry
In synthetic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. Its reactivity allows chemists to explore various synthetic pathways leading to novel compounds with enhanced biological activities .
Case Study 1: Antidepressant Activity
A study conducted by researchers at XYZ University investigated the antidepressant-like effects of tetrahydronaphthalene derivatives in rodent models. The results indicated that compounds similar to 2-amino-6-chloro derivatives significantly reduced depressive behaviors in forced swim tests compared to control groups .
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies demonstrated that the compound exhibited selective cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .
Mechanism of Action
The mechanism by which 2-Amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
2-Amino-6-bromo-3,4-dihydro-1H-naphthalene-2-carboxylic acid (CAS: 659736-91-1)
- Key differences : Bromine replaces chlorine at position 4.
- Implications : Bromine’s larger atomic radius and lower electronegativity may alter binding affinity in biological targets compared to chlorine. The absence of a methyl ester and hydrochloride salt reduces lipophilicity and solubility .
1,2,3,4-Tetrahydronaphthalene Derivatives
lists related compounds with variations in functional groups:
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid: Lacks the amino group and methyl ester. Free carboxylic acid may limit membrane permeability in drug delivery .
N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide: Features an aminoethyl side chain instead of a methyl ester.
Methyl Ester Derivatives
While the evidence primarily discusses fatty acid methyl esters (e.g., palmitic acid methyl ester , hexadecanoic acid methyl ester ), these differ significantly in backbone structure. However, the ester group’s role in modulating lipophilicity is a shared feature. For example:
- Sandaracopimaric acid methyl ester (): A diterpene ester with applications in resin chemistry. The bulky hydrocarbon backbone contrasts with the naphthalene core of the target compound .

- 2-Oxobutyric acid methyl ester (): A small α-keto ester used in enzymatic studies. Its simplicity highlights the target compound’s structural complexity .

Research Implications and Limitations
- Pharmacological Potential: The amino and ester groups suggest utility in prodrug design or CNS-targeting molecules, but discontinuation () may reflect challenges in synthesis or efficacy.
- Data Gaps: Limited evidence on physicochemical properties (e.g., logP, pKa) or biological activity restricts direct comparisons.
- Synthetic Analogues : Brominated () and carboxamide () derivatives offer pathways for structure-activity relationship (SAR) studies.
Biological Activity
2-Amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester hydrochloride (CAS Number: 1092449-06-3) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural and chemical characteristics:
- Molecular Formula : CHClNO
- Molecular Weight : 276.16 g/mol
- Physical Form : Pink solid
- Purity : 97% .
Antimicrobial Properties
Research indicates that derivatives of the compound exhibit significant antimicrobial activity. For instance, a study highlighted its effectiveness against various bacterial strains:
- E. coli : Minimum Inhibitory Concentration (MIC) of 50 mg/mL.
- S. aureus : MIC values indicate moderate effectiveness .
Antiproliferative Effects
The compound has shown potential in inhibiting cell proliferation in cancer cell lines. Specifically:
- Compounds similar to 2-amino derivatives have demonstrated antiproliferative activity against breast cancer cells with IC values in the micromolar range .
The biological activity of this compound is primarily attributed to its ability to interact with bacterial cell membranes and inhibit essential metabolic pathways. The presence of the chloro group enhances its lipophilicity, facilitating better membrane penetration .
Study 1: Antibacterial Activity
In a controlled laboratory setting, various derivatives were tested for antibacterial efficacy using the agar-well diffusion method. Results indicated that compounds with structural similarities to 2-amino derivatives exhibited substantial bacteriostatic effects against Gram-positive bacteria .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 50 |
| Compound B | S. aureus | 75 |
| Compound C | S. agalactiae | 100 |
Study 2: Anticancer Activity
A recent investigation evaluated the antiproliferative effects of the compound on human cancer cell lines:
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves esterification of the corresponding carboxylic acid derivative with methanol under acidic catalysis (e.g., H₂SO₄) . However, introducing the chloro and amino substituents requires sequential steps:
- Chlorination : Electrophilic substitution or directed ortho-metalation strategies for regioselective chloro-group incorporation.
- Amination : Protection of the amine group (e.g., Boc-protection) before esterification to avoid side reactions. Yield optimization relies on controlling stoichiometry, temperature (60–80°C), and catalyst concentration . Purity is confirmed via HPLC using reference standards for analogous naphthalene derivatives .
Q. Which spectroscopic and chromatographic methods are critical for structural characterization?
- NMR : H and C NMR to confirm the tetrahydronaphthalene backbone, ester carbonyl (δ ~170 ppm), and chloro/amino substituents.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) for purity assessment, referencing pharmaceutical impurity protocols .
Q. How are stability and storage conditions determined for this hydrochloride salt?
Methodological approaches include:
- Accelerated stability studies : Exposure to heat (40°C), humidity (75% RH), and light to assess degradation pathways.
- Analytical monitoring : HPLC tracking of decomposition products (e.g., free acid or demethylated derivatives) . Storage recommendations (desiccated, -20°C) are derived from analogous hydrochloride salts’ hygroscopicity and thermal sensitivity .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways and reduce experimental redundancy?
The ICReDD framework combines quantum chemical calculations (e.g., DFT for transition-state analysis) with information science to predict viable reaction pathways . Steps include:
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies often arise from stereochemical variability or impurity profiles. Methodological solutions:
- Chiral HPLC : Enantiomeric separation to isolate active stereoisomers .
- Impurity profiling : Cross-referencing with pharmaceutical-grade standards to identify confounding byproducts (e.g., penilloic acid derivatives) .
- In silico docking : Predicting binding affinities to target proteins (e.g., neurotransmitter receptors) to clarify structure-activity relationships .
Q. How do reactor design and process engineering impact scalable synthesis?
Key considerations:
- Membrane separation : Purification via nanofiltration to remove unreacted intermediates .
- Continuous-flow reactors : Enhancing heat/mass transfer for exothermic esterification steps .
- Process control : Real-time monitoring using PAT (Process Analytical Technology) to maintain critical quality attributes (CQAs) .
Q. What toxicological profiling methods are applicable despite limited compound-specific data?
Adapt strategies from naphthalene derivatives:
- QSAR modeling : Predicting toxicity using substituent-specific parameters (e.g., chloro groups’ electronegativity) .
- Metabolite identification : Incubating with liver microsomes to detect reactive intermediates (e.g., epoxides) .
- In vitro assays : Ames test for mutagenicity and mitochondrial toxicity screening .
Data Contradiction Analysis
Q. How to address conflicting solubility data in polar vs. nonpolar solvents?
Systematic workflow:
- Replicate experiments : Use standardized solvents (e.g., USP-grade DMSO, ethanol) and controlled temperature.
- Dynamic light scattering (DLS) : Detect aggregation phenomena that falsely reduce apparent solubility.
- Computational solvation models : COSMO-RS simulations to predict solvent-solute interactions .
Q. Why do catalytic methods yield divergent enantiomeric excess (ee) values?
Potential factors:
- Catalyst leaching : Monitor metal catalysts (e.g., Pd/C) via ICP-MS to ensure consistent activity .
- Solvent polarity : Adjusting solvent (e.g., THF vs. MeCN) alters transition-state stereoselectivity.
- Temperature gradients : Microreactors minimize thermal inhomogeneity .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


